molecular formula C5H9ClO3S B14416407 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one CAS No. 82925-86-8

5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one

Katalognummer: B14416407
CAS-Nummer: 82925-86-8
Molekulargewicht: 184.64 g/mol
InChI-Schlüssel: QXZIBMDZWZBAOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dioxathian ring, which is a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of a chloromethyl group and a methyl group on the ring adds to its reactivity and versatility in chemical synthesis.

Vorbereitungsmethoden

The synthesis of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method leverages the reactivity of HMF, a biomass-derived platform molecule, to introduce the chloromethyl group. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve continuous flow processing, which offers advantages such as improved reaction efficiency, scalability, and better control over reaction conditions . This approach is particularly useful for producing large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases, and catalysts such as zinc chloride. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s utility in different applications.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one involves its reactivity with various molecular targets. The chloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and its utility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dioxathian ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

82925-86-8

Molekularformel

C5H9ClO3S

Molekulargewicht

184.64 g/mol

IUPAC-Name

5-(chloromethyl)-5-methyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C5H9ClO3S/c1-5(2-6)3-8-10(7)9-4-5/h2-4H2,1H3

InChI-Schlüssel

QXZIBMDZWZBAOV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COS(=O)OC1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.